

Synthesis and Evaluation of Odorine and its Analogues for Oncological Research

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine, also known as Roxburghiline, is a naturally occurring bis-amide compound isolated from plants of the Aglaia genus. Structurally, it is identified as (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide. Recent studies have highlighted the potential of natural products from Aglaia odorata as a source of novel anticancer agents. This document provides detailed protocols for the synthesis of **odorine** and its analogues, along with a summary of their biological activities, to facilitate further research and drug development in oncology.

Data Presentation: Cytotoxicity of Compounds from Aglaia odorata

The following table summarizes the cytotoxic activities (IC50 values) of various compounds isolated from Aglaia odorata against a panel of human cancer cell lines. This data provides a comparative baseline for the evaluation of newly synthesized **odorine** analogues.



Compound	Cell Line	IC50 (μM)	Reference
Rocaglaol (1)	HL-60	0.007	[1][2][3]
SMMC-7721	0.015	[1][2][3]	_
A-549	0.023	[1][2][3]	_
MCF-7	0.038	[1][2][3]	_
SW480	0.095	[1][2][3]	
Rocaglamide (2)	HL-60	0.008	[1][2][3]
SMMC-7721	0.018	[1][2][3]	_
A-549	0.029	[1][2][3]	_
MCF-7	0.045	[1][2][3]	_
SW480	0.087	[1][2][3]	
Dehydroaglaiastatin (13)	HepG2	0.69	[4]
8b-O-5- oxohexylrocaglaol (1)	HepG2	4.77	[4]
Rocaglaol (5)	HepG2	7.37	[4]
Eichlerialactone (3)	Multiple	>40	[1][2][3]
Sapelins A (4)	Multiple	>40	[1][2][3]
Isofouquierone (5)	Multiple	0.43 - >40	[1][2][3]
Eichlerianic acid (6)	Multiple	6.87 - >40	[1][2][3]
Shoreic acid (7)	Multiple	>40	[1][2][3]

Experimental Protocols

Protocol 1: Total Synthesis of (-)-Odorine



This protocol describes the synthesis of (-)-**odorine** starting from L-proline, adapted from the established literature.

Materials:

- L-proline
- 3-Phenylpropanoyl chloride
- Ethyl chloroformate
- Triethylamine
- Sodium azide
- Dry tetrahydrofuran (THF)
- 2-Butylmagnesium bromide in THF
- Hydrochloric acid (HCl)
- Dichloromethane
- Sodium hydroxide (NaOH)
- Magnesium sulfate (MgSO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Acylation of L-proline:
 - o Dissolve L-proline in a suitable solvent.
 - Add 3-phenylpropanoyl chloride and a base (e.g., triethylamine) to the solution.



- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Work up the reaction to isolate the N-acylated proline derivative (2a).
- Formation of the Azide:
 - Dissolve the N-acylated proline (2a) in a suitable solvent.
 - Cool the solution in an ice bath.
 - Add ethyl chloroformate and triethylamine.
 - Subsequently, add a solution of sodium azide.
 - Stir the reaction at low temperature and then allow it to warm to room temperature.
 - Extract the azide product.
- Curtius Rearrangement to Isocyanate:
 - Dissolve the freshly prepared azide in dry THF.
 - Heat the solution under reflux. The conversion of the azide to the isocyanate can be monitored by infrared spectroscopy (disappearance of the azide peak around 2100 cm⁻¹ and appearance of the isocyanate peak around 2260 cm⁻¹).
- Reaction with Grignard Reagent:
 - To the solution of the isocyanate in dry THF, add a solution of 2-butylmagnesium bromide (1.2 equivalents) dropwise at a low temperature.
 - Allow the reaction to proceed until completion (monitor by TLC).
 - Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., dichloromethane).
- Purification:



- Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure (-)-odorine.

Protocol 2: Synthesis of Odorine Analogues

This protocol provides a general framework for the synthesis of **odorine** analogues by modifying the acyl and/or the amide side chains.

General Strategy:

The synthesis of analogues can be achieved by using different acyl chlorides in the first step (acylation of L-proline) and/or different Grignard reagents in the final step.

Example Modification (Synthesis of a Dihydro-**odorine** analogue):

To synthesize a dihydro-**odorine** analogue, start with 3-phenylpropanoyl chloride instead of cinnamoyl chloride in the acylation step. The rest of the procedure remains the same as in Protocol 1.

Further Modifications:

- Varying the Acyl Group: A library of analogues can be synthesized by using a variety of substituted cinnamoyl chlorides or other acyl chlorides.
- Varying the Amide Side Chain: Different Grignard reagents (R-MgBr) can be used in the final step to introduce different alkyl or aryl groups at the amide position.

Visualizations

Logical Workflow for Odorine Synthesis



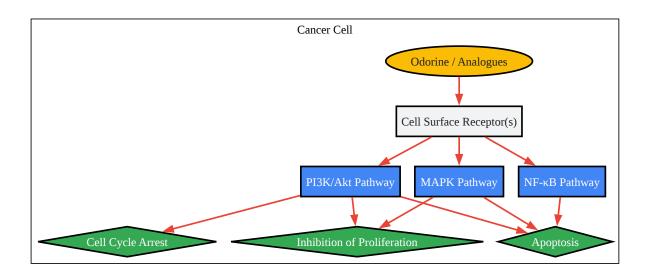
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Caption: Synthetic workflow for **Odorine** and its analogues.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by **odorine** are not yet fully elucidated, related natural products from Aglaia species have been shown to affect key cancer-related pathways. The following diagram illustrates potential pathways that could be investigated for **odorine** and its analogues.



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Caption: Potential signaling pathways for **odorine** research.

Conclusion and Future Directions

The provided protocols offer a starting point for the synthesis and evaluation of **odorine** and its analogues. The preliminary cytotoxicity data for related compounds from Aglaia odorata suggest that this class of molecules holds promise for the development of new anticancer therapies. Future research should focus on:



- Synthesis of a diverse library of odorine analogues: To establish clear structure-activity relationships (SAR).
- Comprehensive biological evaluation: Including screening against a wider panel of cancer cell lines and in vivo studies.
- Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

By systematically exploring the chemical space around the **odorine** scaffold and elucidating its biological mechanisms, researchers can contribute to the development of novel and effective treatments for cancer.

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